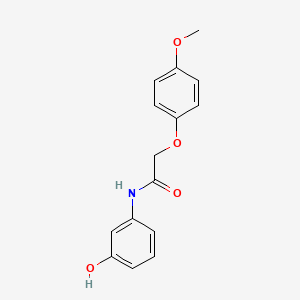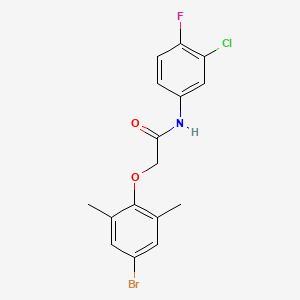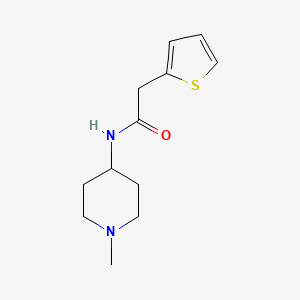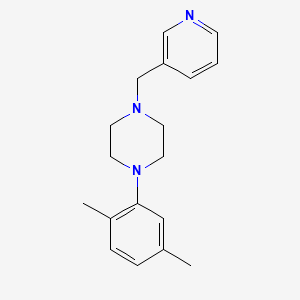
N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HPPH, is a chemical compound with potential therapeutic applications. HPPH belongs to the class of compounds known as arylamide derivatives, which have been studied for their anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of enzymes involved in cell proliferation and induce the expression of tumor suppressor genes. In inflammation, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to activate the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been reported to induce apoptosis and inhibit the expression of genes involved in cell proliferation. In inflammation, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been reported to have neuroprotective effects, protecting neurons from oxidative stress and reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for lab experiments. It has a high purity, making it suitable for various biochemical and physiological assays. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have low toxicity, making it a safer option for in vitro and in vivo experiments. However, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has not been extensively studied in vivo, and more research is needed to determine its efficacy and safety in animal models.
Orientations Futures
There are several future directions for research on N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. In cancer research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be further studied for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be studied for its potential to overcome drug resistance in cancer cells. In inflammation research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be further studied for its potential to treat chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, in neurodegenerative disorder research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide could be studied for its potential to treat diseases such as Alzheimer's and Parkinson's, which are characterized by oxidative stress and inflammation.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 3-hydroxybenzaldehyde with 4-methoxyphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethyl chloroacetate to form the final compound, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide. This method has been reported to yield N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide with a purity of over 98%.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has also been reported to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its neuroprotective effects, protecting neurons from oxidative stress and reducing the production of reactive oxygen species.
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-5-7-14(8-6-13)20-10-15(18)16-11-3-2-4-12(17)9-11/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVULOBEPSPDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5101440.png)
![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)
![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)



